5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorophenyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The final step often involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a fully aromatic pyridine ring.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a fully aromatic pyridine derivative.
Reduction: Formation of a hydroxyl-substituted pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorophenyl group, which may affect its biological activity and chemical reactivity.
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both bromine and fluorophenyl groups, which can significantly impact its chemical properties and potential applications. The combination of these substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H7BrFNO3 |
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Molecular Weight |
312.09 g/mol |
IUPAC Name |
5-bromo-6-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-5-8(12(17)18)11(16)15-10(9)6-2-1-3-7(14)4-6/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
UTRCMNVWLCCVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C(=O)N2)C(=O)O)Br |
Origin of Product |
United States |
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